molecular formula C20H20N4O4S2 B12179250 2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12179250
M. Wt: 444.5 g/mol
InChI Key: AXOZAEYREJZGHZ-UHFFFAOYSA-N
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Description

2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique structure combining a benzothiophene core with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Amidation: The resulting compound is further reacted with an amine to form the acetamido group.

    Benzothiophene Core Construction: The final step involves the construction of the benzothiophene core through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiophene core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and hydrogenated benzothiophene.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its electronic properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the benzothiophene core may facilitate binding to aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: shares structural similarities with other oxadiazole and benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole and benzothiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H20N4O4S2/c1-27-12-8-6-11(7-9-12)18-23-24-20(28-18)29-10-15(25)22-19-16(17(21)26)13-4-2-3-5-14(13)30-19/h6-9H,2-5,10H2,1H3,(H2,21,26)(H,22,25)

InChI Key

AXOZAEYREJZGHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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